![molecular formula C6H9N3O2 B1329781 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol CAS No. 36324-02-4](/img/structure/B1329781.png)
2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol
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Overview
Description
2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol is a chemical compound with the CAS Number: 36324-02-4 . It has a molecular weight of 155.16 .
Molecular Structure Analysis
The molecular formula of this compound is C6H9N3O2 . The InChI code for this compound is 1S/C7H11N3O2/c1-4-5(2-3-11)6(12)10-7(8)9-4/h11H,2-3H2,1H3,(H3,8,9,10,12) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 155.16 . It’s typically stored at temperatures between 2 and 8 degrees Celsius .Scientific Research Applications
Sensor Development
2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol derivatives have been used in creating highly selective colorimetric and fluorometric sensors. These sensors are capable of detecting specific metal ions like Ni(II), exhibiting fluorescence quenching and electrochemical changes upon interaction with the ions. Such sensors have potential applications in environmental monitoring and analytical chemistry (Gupta, Singhal, & Singh, 2016).
Drug Synthesis and Biological Activity
Pyrimidine derivatives, including those related to this compound, play a crucial role in medicinal chemistry. They are involved in the synthesis of compounds with anti-inflammatory and analgesic properties. The nature of the substituents in these derivatives significantly influences their biological activities, highlighting their potential in drug development (Muralidharan, Raja, & Deepti, 2019).
Molecular Recognition and Crystallography
The study of pyrimidines, including variants of this compound, extends to understanding molecular recognition processes through hydrogen bonding. This is vital for understanding drug action mechanisms in pharmaceuticals. Crystallographic analysis of these compounds contributes to a deeper comprehension of molecular structures and interactions (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).
Antibacterial and Antifungal Properties
Pyrimidine derivatives demonstrate significant antibacterial and antifungal activities. This aspect is crucial in developing new antimicrobial agents to combat various bacterial and fungal infections. The efficacy of these compounds is influenced by their molecular structures, especially the presence of certain functional groups (Pandhurnekar, Meshram, Chopde, & Batra, 2013).
Aluminum Ion Detection
Certain pyrimidine derivatives, related to this compound, have been developed as sensors for the detection of aluminum ions. These sensors display a specific "OFF-ON" type mode in the presence of Al3+ ions, suggesting applications in environmental monitoring and possibly in healthcare diagnostics (Yadav & Singh, 2018).
Mechanism of Action
Mode of Action
It’s known that many aminopyrimidines interact with their targets by binding to specific receptor sites, leading to changes in cellular processes . More research is needed to understand the specific interactions of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4-ol with its targets.
Biochemical Pathways
Aminopyrimidines are often involved in various biochemical pathways, influencing downstream effects
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound
Result of Action
Aminopyrimidines often exert their effects by modulating cellular processes through their interaction with target molecules . More research is needed to understand the specific effects of this compound.
Action Environment
Factors such as temperature, pH, and the presence of other molecules can potentially influence the action of the compound
properties
IUPAC Name |
2-amino-5-(2-hydroxyethyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c7-6-8-3-4(1-2-10)5(11)9-6/h3,10H,1-2H2,(H3,7,8,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOSGJQIFLDIGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=N1)N)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40189863 |
Source
|
Record name | 4(1H)-Pyrimidinone, 2-amino-5-(2-hydroxyethyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40189863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
36324-02-4 |
Source
|
Record name | 4(1H)-Pyrimidinone, 2-amino-5-(2-hydroxyethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036324024 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC528418 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528418 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4(1H)-Pyrimidinone, 2-amino-5-(2-hydroxyethyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40189863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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